molecular formula C20H17N3O4S2 B4859694 3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide

3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide

Cat. No.: B4859694
M. Wt: 427.5 g/mol
InChI Key: SXDNGWITTFABRO-UHFFFAOYSA-N
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Description

This compound is a benzofuran carboxamide derivative characterized by:

  • Core structure: A benzofuran ring substituted with methyl groups at positions 3 and 3.
  • Functional groups: A carboxamide moiety at position 2 of the benzofuran, linked to a phenyl ring bearing a sulfamoyl group substituted with a 1,3-thiazol-2-yl group.

Properties

IUPAC Name

3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S2/c1-12-3-8-17-16(11-12)13(2)18(27-17)19(24)22-14-4-6-15(7-5-14)29(25,26)23-20-21-9-10-28-20/h3-11H,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXDNGWITTFABRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran core, followed by the introduction of the thiazole ring and the sulfamoyl group. Common reagents used in these reactions include thionyl chloride, sulfur, and various amines. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, controlled temperatures, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

The compound 3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by comprehensive data and case studies.

Molecular Formula

  • Molecular Formula : C17H18N4O3S
  • Molecular Weight : 358.41 g/mol

Structural Characteristics

The compound features a benzofuran backbone, which is known for its biological activity, along with a thiazole moiety that enhances its pharmacological properties. The presence of a sulfamoyl group contributes to its potential as an antibacterial agent.

Antimicrobial Activity

Research indicates that compounds containing thiazole and benzofuran structures exhibit significant antimicrobial properties. The sulfamoyl group is particularly effective against various bacterial strains, making this compound a candidate for the development of new antibiotics.

Case Study: Antibacterial Screening

A study conducted on similar compounds demonstrated that derivatives of benzofuran with thiazole groups showed promising results against Staphylococcus aureus and Escherichia coli. The compound's ability to inhibit bacterial growth was attributed to its interaction with bacterial enzymes, disrupting their metabolic pathways.

Anti-inflammatory Effects

Compounds similar to 3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide have been investigated for their anti-inflammatory properties. The benzofuran structure is known to inhibit the production of pro-inflammatory cytokines.

Case Study: In Vivo Anti-inflammatory Studies

In an animal model of inflammation, derivatives were shown to reduce edema and inflammatory markers significantly. This suggests that the compound may serve as a lead structure for developing anti-inflammatory drugs.

Cancer Research

The structural components of this compound indicate potential applications in cancer therapy. The thiazole and benzofuran moieties have been linked to cytotoxic effects in various cancer cell lines.

Case Study: Cytotoxicity Assays

In vitro studies revealed that similar compounds exhibited cytotoxicity against breast cancer (MCF-7) and lung cancer (A549) cell lines. Mechanistic studies suggested that these compounds induce apoptosis through caspase activation.

Neurological Applications

Recent research has explored the neuroprotective effects of benzofuran derivatives, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Study: Neuroprotective Mechanisms

In models of neurodegeneration, compounds demonstrated the ability to reduce oxidative stress and improve cognitive function. These findings support the exploration of 3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide in neurological research.

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Antimicrobial ActivityEffective against Staphylococcus aureus
Anti-inflammatory EffectsReduced edema in animal models
Cancer ResearchInduced apoptosis in cancer cell lines
Neurological ApplicationsNeuroprotective effects observed

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and sulfamoyl group play crucial roles in binding to these targets, modulating their activity, and influencing various biochemical pathways. This modulation can result in therapeutic effects, such as inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Analogues

The following compounds share structural motifs with the target molecule, enabling comparative analysis:

Compound Name / ID Core Structure Substituents Source
3,5-Dimethyl-N-[4-(thiophen-2-yl)-1,2,5-oxadiazol-3-yl]-1-benzofuran-2-carboxamide (ID: 898523-87-0) Benzofuran carboxamide Thiophene-oxadiazole group at phenyl position
1-(3-Dimethylaminopropyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carboxamide Dihydroisobenzofuran 4-Fluorophenyl and dimethylaminopropyl groups
5-((4-Methylpyrimidin-2-yl)thio)furan-2-carbaldehyde (ID: 886502-54-1) Furan carbaldehyde Pyrimidine-thioether substituent

Comparative Analysis

Substituent Effects on Bioactivity
  • Thiazole vs.
  • Fluorophenyl vs. Thiazole Sulfamoyl : The fluorophenyl group in the dihydroisobenzofuran analogue () introduces hydrophobicity and electron-withdrawing effects, whereas the thiazole sulfamoyl group enhances solubility and ionic interactions .
Pharmacokinetic Implications
  • Lipophilicity : The dimethyl groups on the benzofuran core increase lipophilicity, which may enhance membrane permeability compared to the unsubstituted furan in ID 886502-54-1.
  • Solubility : The sulfamoyl group in the target compound likely improves aqueous solubility relative to the carbaldehyde in ID 886502-54-1, which is more prone to aggregation .

Research Findings and Limitations

  • Biological Data : Evidence gaps exist regarding in vitro/in vivo efficacy, toxicity, or target engagement. For instance, the dihydroisobenzofuran analogue () is cited in pharmacopeial contexts but lacks disclosed activity profiles .

Biological Activity

The compound 3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article examines its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be denoted as follows:

  • Chemical Formula : C17_{17}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 342.40 g/mol
  • IUPAC Name : 3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide

Antimicrobial Activity

Research has indicated that compounds similar to 3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have shown effectiveness against various bacterial strains and fungi. A study reported that certain benzofuran derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 31 to 250 µg/mL against pathogens such as E. coli and S. aureus .

CompoundActivity AgainstMIC (µg/mL)
Compound 1E. coli31
Compound 2S. aureus50
Compound 3P. aeruginosa125

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Similar thiazole and benzofuran derivatives have been investigated for their ability to inhibit cancer cell proliferation. One study highlighted that compounds with a benzofuran core exhibited selective cytotoxicity against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer), indicating their potential as therapeutic agents in oncology .

Anti-inflammatory Effects

Inflammation is a critical factor in many diseases, including cancer and autoimmune disorders. Compounds containing thiazole and benzofuran moieties have been reported to possess anti-inflammatory properties by inhibiting key inflammatory mediators. Research suggests that these compounds can modulate pathways involving cyclooxygenase (COX) enzymes, thus reducing inflammation .

Case Studies

  • Antimicrobial Efficacy Study : A series of synthesized benzofuran derivatives were tested against a panel of bacteria and fungi. The results indicated that several compounds exhibited remarkable antibacterial activity comparable to standard antibiotics .
  • Cytotoxicity Assessment : In vitro studies conducted on various cancer cell lines showed that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism of action was linked to apoptosis induction through the activation of caspases .
  • Inflammation Model : In an animal model of acute inflammation, administration of the compound resulted in a significant decrease in paw edema compared to control groups, suggesting its potential use in treating inflammatory conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide
Reactant of Route 2
3,5-dimethyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]-1-benzofuran-2-carboxamide

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